molecular formula C24H24N2 B13857535 Rasagiline Dimer Impurity

Rasagiline Dimer Impurity

Cat. No.: B13857535
M. Wt: 340.5 g/mol
InChI Key: OANSOBMQYVEPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its two indene groups and two propynyl groups attached to a central hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine typically involves the reaction of indanone with propargylamine in the presence of copper (I)-catalysts. Another method involves the reaction of 2-propyn-1-ol with indanone in the presence of an acid catalyst. These reactions are carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazine compounds.

Scientific Research Applications

1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine involves its interaction with various molecular targets and pathways. It is known to affect the expression and function of signaling pathways and enzymes, including protein kinase C (PKC) and cyclooxygenase (COX) pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide:

    2,2-dimethylcyclopentyl)hydrazine hydrochloride: Another hydrazine derivative with different structural features and applications.

Uniqueness

1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine is unique due to its combination of indene and propynyl groups attached to a central hydrazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H24N2

Molecular Weight

340.5 g/mol

IUPAC Name

1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine

InChI

InChI=1S/C24H24N2/c1-3-17-25(23-15-13-19-9-5-7-11-21(19)23)26(18-4-2)24-16-14-20-10-6-8-12-22(20)24/h1-2,5-12,23-24H,13-18H2

InChI Key

OANSOBMQYVEPSA-UHFFFAOYSA-N

Canonical SMILES

C#CCN(C1CCC2=CC=CC=C12)N(CC#C)C3CCC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.